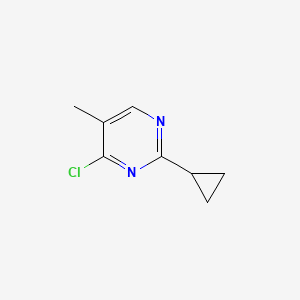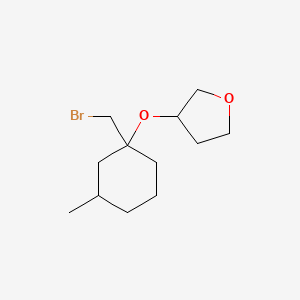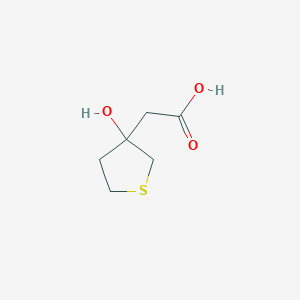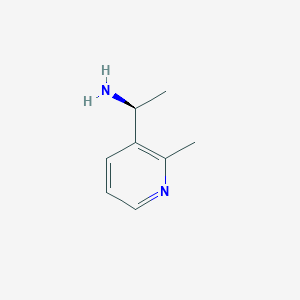
4-Chloro-2-cyclopropyl-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-cyclopropyl-5-methylpyrimidine is a chemical compound with the molecular formula C8H9ClN2. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position, a cyclopropyl group at the 2nd position, and a methyl group at the 5th position of the pyrimidine ring . This compound is used in various scientific research areas due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-5-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with methylamine under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the methyl and cyclopropyl groups.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-cyclopropyl-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Aplicaciones Científicas De Investigación
4-Chloro-2-cyclopropyl-5-methylpyrimidine is a versatile compound with applications in several scientific fields:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-cyclopropyl-5-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methylpyrimidine
- 4-Chloro-5-methylpyrimidine
- 2-Cyclopropyl-4-methylpyrimidine
Uniqueness
4-Chloro-2-cyclopropyl-5-methylpyrimidine is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. Its combination of a cyclopropyl group and a chlorine atom at specific positions on the pyrimidine ring differentiates it from other similar compounds .
Propiedades
Fórmula molecular |
C8H9ClN2 |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
4-chloro-2-cyclopropyl-5-methylpyrimidine |
InChI |
InChI=1S/C8H9ClN2/c1-5-4-10-8(6-2-3-6)11-7(5)9/h4,6H,2-3H2,1H3 |
Clave InChI |
WOFOSIYESZBHMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1Cl)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)

![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)








